Structural Biology Application: (2S)-But-3-yn-2-amine in Plasmodium falciparum CCT Co-Crystal Structure
(2S)-But-3-yn-2-amine has been co-crystallized with the C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase (CCT), yielding a high-resolution X-ray diffraction structure (PDB ID: 7Q2M) at 2.08 Å resolution [1]. The compound is resolved as a defined ligand (ligand ID: 8PN) occupying the enzyme active site, with the (S)-stereochemistry explicitly modeled and validated. While direct activity data for the (R)-enantiomer in this specific protein target have not been reported, the structural determination establishes that the (S)-enantiomer forms a specific, crystallographically observed binding mode.
| Evidence Dimension | Crystallographic structure resolution and ligand occupancy |
|---|---|
| Target Compound Data | 2.08 Å resolution, ligand 8PN ((2S)-but-3-yn-2-amine) resolved in active site |
| Comparator Or Baseline | Apo structure (unliganded enzyme) or alternative ligands—no direct (R)-enantiomer structural data available for this target |
| Quantified Difference | Not applicable (structural presence confirmed; enantiomeric comparison not performed in same study) |
| Conditions | X-ray diffraction of PfCCT C-terminal catalytic domain expressed in E. coli BL21(DE3), ligand present as hydrochloride salt |
Why This Matters
The ability to resolve the (S)-enantiomer as a defined ligand in a malaria target crystal structure validates its utility in structure-based drug design, whereas racemic or undefined material would preclude unambiguous electron density interpretation.
- [1] Duclovel, C., Gelin, M., Krimm, I., Cerdan, R., & Guichou, J. F. (2022). Crystal structure of the C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase with but-3-yn-2-amine hydrochloride. RCSB Protein Data Bank, PDB ID: 7Q2M. View Source
